5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H25ClN4O3S2 and an average mass of 469.021 Da . This compound is notable for its unique structure, which includes a cyclopenta[b]thiophene ring and a pyrimidine carboxamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the cyclopenta[b]thiophene coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other cyclopenta[b]thiophene derivatives and pyrimidine carboxamides.
Properties
Molecular Formula |
C21H27ClN4O3S2 |
---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H27ClN4O3S2/c1-3-11-30-21-24-12-14(22)17(25-21)19(28)26-20-16(13-7-5-8-15(13)31-20)18(27)23-9-6-10-29-4-2/h12H,3-11H2,1-2H3,(H,23,27)(H,26,28) |
InChI Key |
ZCNGJQZJEYPDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCCCOCC)Cl |
Origin of Product |
United States |
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